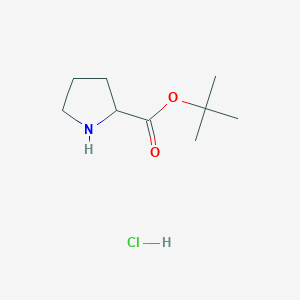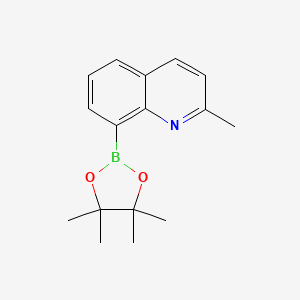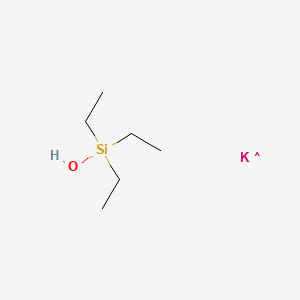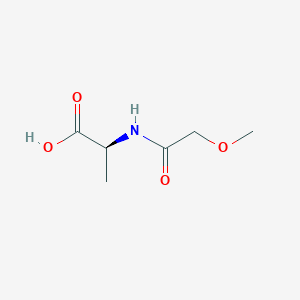
(R)-2-Amino-2-(3-fluorophenyl)acetic acid
Overview
Description
®-2-Amino-2-(3-fluorophenyl)acetic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing ®-2-Amino-2-(3-fluorophenyl)acetic acid involves the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral catalyst. The reaction typically requires hydrogen gas and a metal catalyst like rhodium or ruthenium.
Resolution of Racemic Mixtures: Another approach is the resolution of racemic 2-Amino-2-(3-fluorophenyl)acetic acid using chiral resolving agents. This method involves the formation of diastereomeric salts, which can be separated by crystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-fluorophenyl)acetic acid often involves large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Amino-2-(3-fluorophenyl)acetic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of amine derivatives. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Formation of 2-oxo-2-(3-fluorophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(3-fluorophenyl)ethanol.
Substitution: Formation of 2-amino-2-(3-substituted phenyl)acetic acid derivatives.
Scientific Research Applications
Chemistry
®-2-Amino-2-(3-fluorophenyl)acetic acid is used as a chiral building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorine substitution on amino acids and peptides. It serves as a model compound to investigate the role of fluorine in protein folding, stability, and interactions.
Medicine
®-2-Amino-2-(3-fluorophenyl)acetic acid has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart unique properties such as increased resistance to degradation and improved mechanical strength.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic and steric properties. This can lead to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-phenylacetic acid: Lacks the fluorine atom, resulting in different electronic properties and biological activity.
®-2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned at the para position, which can affect the compound’s reactivity and interactions.
®-2-Amino-2-(3-chlorophenyl)acetic acid: Substitution with chlorine instead of fluorine, leading to variations in chemical and biological behavior.
Uniqueness
®-2-Amino-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring
Properties
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBCZIDQKJNFP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)




![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)



